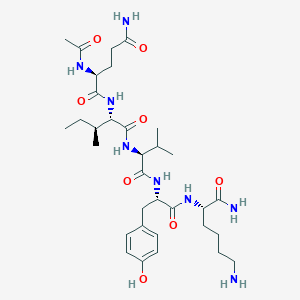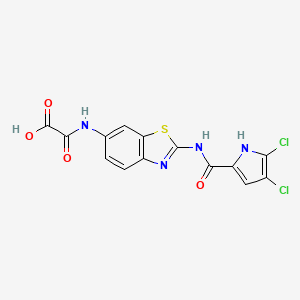
LXR agonist 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Liver X receptor agonist 2 is a synthetic compound that activates liver X receptors, which are nuclear hormone receptors involved in the regulation of cholesterol homeostasis, lipid metabolism, and inflammatory responses. Liver X receptors exist in two isoforms, liver X receptor alpha and liver X receptor beta, which are expressed in various tissues including the liver, intestines, macrophages, and brain .
Méthodes De Préparation
Liver X receptor agonist 2 can be synthesized using naphthoquinone derivatives as starting materialsThe reaction conditions typically include the use of organic solvents and catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity.
Analyse Des Réactions Chimiques
Liver X receptor agonist 2 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, oxidation reactions may involve the use of hydrogen peroxide or potassium permanganate, while reduction reactions may use sodium borohydride or lithium aluminum hydride. Substitution reactions can involve nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Liver X receptor agonist 2 has a wide range of scientific research applications. In chemistry, it is used as a tool to study the regulation of cholesterol and lipid metabolism. In biology and medicine, it has potential therapeutic applications for treating diseases such as atherosclerosis, diabetes, and neurodegenerative disorders. Liver X receptor agonists have been shown to reduce the expression of proinflammatory molecules and promote the production of high-density lipoprotein, which is beneficial for cardiovascular health . Additionally, liver X receptor agonist 2 is being investigated for its potential use in cancer therapeutics due to its ability to modulate cell proliferation and inflammatory responses .
Mécanisme D'action
Liver X receptor agonist 2 exerts its effects by binding to liver X receptors, which are ligand-dependent transcription factors. Upon binding, the liver X receptor-liver X receptor complex dissociates from corepressors and recruits coactivators to the target gene promoter. This leads to the transcriptional activation of genes involved in cholesterol homeostasis, fatty acid metabolism, and inflammatory responses. The molecular targets of liver X receptor agonist 2 include genes such as apolipoprotein E, ATP-binding cassette transporter A1, and inducible degrader of low-density lipoprotein receptor .
Comparaison Avec Des Composés Similaires
Liver X receptor agonist 2 can be compared with other liver X receptor agonists such as T0901317 and GW3965. These compounds share similar mechanisms of action but may differ in their potency, selectivity, and side effect profiles. For example, T0901317 is a potent liver X receptor agonist that activates both liver X receptor alpha and liver X receptor beta, while GW3965 is known for its selectivity towards liver X receptor beta . Liver X receptor agonist 2 is unique in its specific binding affinity and efficacy in modulating liver X receptor-mediated pathways.
Propriétés
Formule moléculaire |
C35H40ClN3O3 |
|---|---|
Poids moléculaire |
586.2 g/mol |
Nom IUPAC |
2-chloro-4-[3-[(2'R,3R)-1'-(3,3-dimethylbutanoyl)-2-oxo-2'-propan-2-ylspiro[indole-3,3'-pyrrolidine]-1-yl]phenyl]-N,N-dimethylbenzamide |
InChI |
InChI=1S/C35H40ClN3O3/c1-22(2)31-35(17-18-38(31)30(40)21-34(3,4)5)27-13-8-9-14-29(27)39(33(35)42)25-12-10-11-23(19-25)24-15-16-26(28(36)20-24)32(41)37(6)7/h8-16,19-20,22,31H,17-18,21H2,1-7H3/t31-,35-/m1/s1 |
Clé InChI |
KHCXJRUQXRBLME-CYEXUTLASA-N |
SMILES isomérique |
CC(C)[C@@H]1[C@@]2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |
SMILES canonique |
CC(C)C1C2(CCN1C(=O)CC(C)(C)C)C3=CC=CC=C3N(C2=O)C4=CC=CC(=C4)C5=CC(=C(C=C5)C(=O)N(C)C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


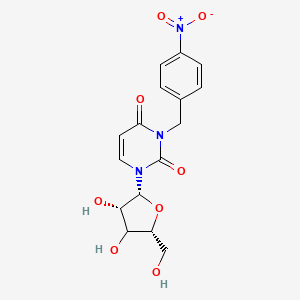




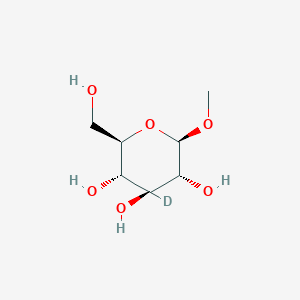
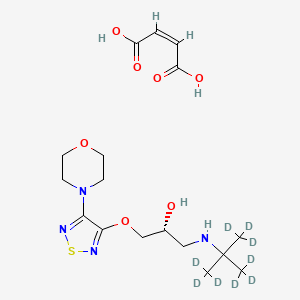
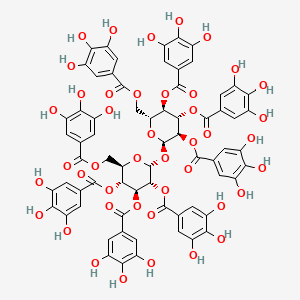
![4-amino-1-[(2R,3S,5R)-4-hydroxy-5-(hydroxymethyl)-3-methoxyoxolan-2-yl]-5-methylpyrimidin-2-one](/img/structure/B12405688.png)

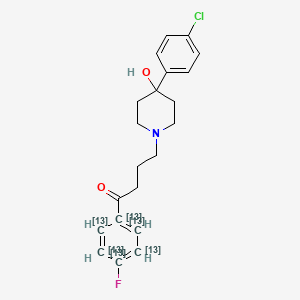
![6-Chloro-7-[1-[1-[4-(hydroxymethyl)phenyl]triazol-4-yl]ethylamino]quinoline-5,8-dione](/img/structure/B12405699.png)
